![molecular formula C22H26N4O3 B2614129 N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-65-9](/img/structure/B2614129.png)
N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” is a chemical compound with the molecular formula C22H26N4O3 and a molecular weight of 394.475 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOc1ccc(cc1)c1cc2C(N(CC(NC3CCCCC3)=O)C=Cn2n1)=O . This notation provides a way to represent the structure of the molecule in a linear string of symbols.Physical and Chemical Properties Analysis
The compound has a logP value of 2.7082, a logD value of 2.7082, and a logSw value of -3.0509 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area of the compound was not specified in the search results.Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Antioxidant Activity
Research by Chkirate et al. (2019) has shown that pyrazole-acetamide derivatives can be used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, indicating potential for therapeutic applications in diseases associated with oxidative stress. The study highlights the role of hydrogen bonding in self-assembly processes of these complexes (Chkirate et al., 2019).
Pharmacological Potential
Faheem's (2018) work on 1,3,4-oxadiazole and pyrazole derivatives emphasizes their computational and pharmacological potential. These compounds were evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing that they possess a wide range of biological activities which could be beneficial in the development of new medications (Faheem, 2018).
Antimicrobial Activities
A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety. These compounds were tested for antibacterial and antifungal activities, revealing significant potential as antimicrobial agents. This suggests that such derivatives could be used in the development of new antimicrobial drugs (Saravanan et al., 2010).
Anti-inflammatory Evaluation
Hernández-Vázquez et al. (2018) described the synthesis of peptidic pyrazinones with anti-inflammatory capacity. These compounds showed promising results in an in vivo murine model, inhibiting edema and decreasing myeloperoxidase activity and leukocyte infiltration. This demonstrates the potential of these compounds in treating inflammatory conditions (Hernández-Vázquez et al., 2018).
Synthesis of Heterocyclic Compounds and Antitumor Evaluation
Shams et al. (2010) explored the synthesis of various heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against different cancer cell lines. This research offers a pathway for developing new antitumor agents (Shams et al., 2010).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-29-18-10-8-16(9-11-18)19-14-20-22(28)25(12-13-26(20)24-19)15-21(27)23-17-6-4-3-5-7-17/h8-14,17H,2-7,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFHLGNUVCNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)
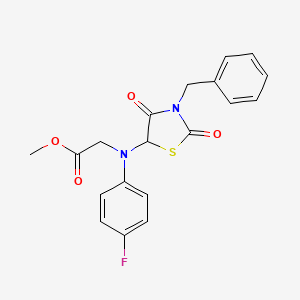
![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)
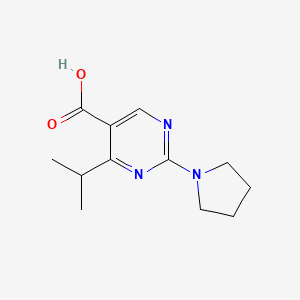
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2614055.png)

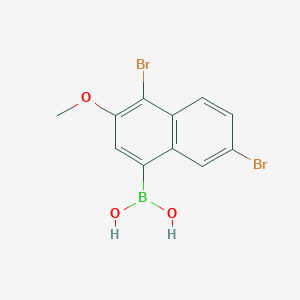
![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2614059.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2614063.png)
![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)
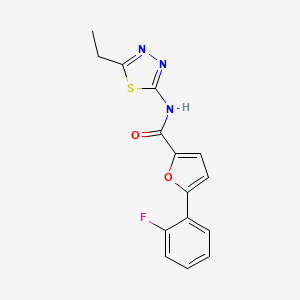
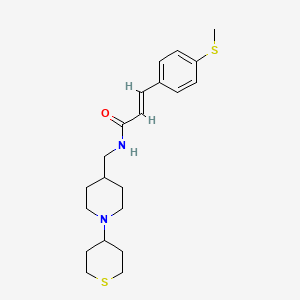
![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)
